molecular formula C14H13N B15374415 Pyridine,4-methyl-2-(2-phenylethenyl)-

Pyridine,4-methyl-2-(2-phenylethenyl)-

Cat. No.: B15374415
M. Wt: 195.26 g/mol
InChI Key: MCHBTDLGXSMQAB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Pyridine,4-methyl-2-(2-phenylethenyl)-" (IUPAC name: 4-methyl-2-[(E)-2-phenylethenyl]pyridine) is a pyridine derivative featuring a methyl group at the 4-position and a styryl (2-phenylethenyl) group at the 2-position of the pyridine ring. The styryl moiety introduces π-conjugation, which may influence electronic properties, photochemical behavior, and biological interactions. This compound is structurally related to styrylpyridine derivatives studied for applications in neuropharmacology, coordination chemistry, and materials science .

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-2-[(E)-2-phenylethenyl]pyridine

InChI

InChI=1S/C14H13N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-11H,1H3/b8-7+

InChI Key

MCHBTDLGXSMQAB-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=NC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following structurally and functionally related compounds are compared to highlight key differences in substituent positions, pharmacological activity, and physicochemical properties:

Structural Analogs
Compound Name Substituents (Pyridine Positions) Molecular Formula Key Properties/Applications References
4-Methyl-2-(2-phenylethenyl)pyridine 4-methyl, 2-styryl C₁₄H₁₃N Hypothesized neuroprotective activity (inferred from analogs); potential for π-conjugation in materials science
(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) 2-methyl, 6-styryl C₁₄H₁₃N mGluR5 antagonist (IC₅₀ = 0.29 µM); neuroprotective in glutamate excitotoxicity models
4-Styrylpyridine 4-styryl C₁₃H₁₁N Photodimerization under UV light; used in coordination polymers and luminescent materials
4-Methyl-2-(4-trifluoromethylphenyl)pyridine 4-methyl, 2-(4-CF₃-phenyl) C₁₃H₁₀F₃N Electronic effects from CF₃ group; potential pharmacological applications (inferred from substituent trends)

Key Differences :

  • Substituent Position : The position of the styryl group (2 vs. 6 in SIB-1893) significantly impacts receptor binding. SIB-1893's 6-styryl group enhances mGluR5 antagonism, while the 2-styryl group in the target compound may alter selectivity or potency .
  • Photoreactivity : 4-Styrylpyridine undergoes [2+2] photodimerization, a property exploited in materials science; the methyl group in the target compound may sterically hinder such reactions .
Pharmacological Analogs
Compound Name Target Receptor IC₅₀/EC₅₀ Neuroprotective Efficacy References
SIB-1893 mGluR5 0.29 µM Reduces NMDA-mediated excitotoxicity in vitro and in vivo
MPEP mGluR5 0.37 µM Protects against traumatic brain injury (TBI)
4-Methyl-2-(2-phenylethenyl)pyridine Hypothesized mGluR5/NMDA Not reported Likely lower potency than SIB-1893 due to substituent positioning

Mechanistic Insights :

  • SIB-1893 and MPEP act as noncompetitive mGluR5 antagonists, blocking glutamate-induced calcium signaling . The target compound’s 4-methyl group may reduce steric hindrance compared to MPEP’s ethynyl group, but the 2-styryl position could limit receptor access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.